2-(Cyclopentylamino)isonicotinic acid
Description
2-(Cyclopentylamino)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), where a cyclopentylamino group (-NH-C₅H₉) is substituted at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.24 g/mol (calculated from structural data) . The compound is commercially available from 11 suppliers, indicating its relevance in research and industrial applications . It is often used in pharmaceutical and biochemical studies due to its structural similarity to bioactive pyridine derivatives.
Properties
IUPAC Name |
2-(cyclopentylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLQOZJRIRQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651393 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019127-19-5 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)isonicotinic acid typically involves the reaction of cyclopentylamine with isonicotinic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical acid-catalyzed esterification and coupling reactions to form derivatives:
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group, producing substituted pyridines:
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and carboxylate oxygen:
| Metal Ion | Complex Structure | Application | References |
|---|---|---|---|
| Cu(II) | [Cu(L)<sub>2</sub>(H<sub>2</O)<sub>2</sub>]·2H<sub>2</sub>O | Catalytic oxidation of alcohols | |
| Fe(III) | 2D polymeric network | MOFs for gas storage |
Nucleophilic Substitution at the Amine Group
The cyclopentylamino group participates in alkylation and acylation reactions:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | RX, K<sub>2</CO<sub>3</sub>, DMF | N-Alkyl-2-(cyclopentylamino)isonicotinic acid | 60-85% | |
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</Cl<sub>2</sub> | N-Acetyl derivative | 92% |
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes regioselective substitution:
| Electrophile | Conditions | Position | Product | References |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</SO<sub>4</sub> | 0°C, 2 h | C-5 | 5-Nitro-2-(cyclopentylamino)isonicotinic acid | |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CHCl<sub>3</sub>, RT | C-3 | 3-Bromo derivative |
Scientific Research Applications
2-(Cyclopentylamino)isonicotinic acid has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Cyclopentylamino)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(Cyclopentylamino)isonicotinic acid with key analogs:
Key Observations :
- 2-(4-Acetylphenyl)isonicotinic acid exhibits a higher molecular weight (241.24 g/mol) due to the acetylphenyl group, which may improve binding affinity in receptor-targeted applications .
Biological Activity
2-(Cyclopentylamino)isonicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid, characterized by the presence of a cyclopentyl group attached to the amino moiety. This structural modification can influence its biological activity significantly, enhancing interactions with various biological targets.
The compound's mechanism of action primarily involves interactions with specific receptors and enzymes. It is known to modulate pathways associated with:
- Neurotransmitter Receptors : It may act on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic plasticity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cell cycle regulation and proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains, suggesting it could be developed into an antimicrobial agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Another investigation highlighted its ability to modulate inflammatory cytokines in macrophage cultures, showcasing its anti-inflammatory potential .
-
In Vivo Models :
- Animal studies revealed that treatment with this compound resulted in reduced tumor size in xenograft models, supporting its antitumor activity.
- Additionally, behavioral assays indicated that the compound could influence locomotion and pain response in rodent models, suggesting central nervous system activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
